4-[(3,4-Diethoxybenzyl)oxy]benzaldehyde
Description
4-[(3,4-Diethoxybenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative characterized by a benzaldehyde core functionalized with a benzyloxy group at the para position. The benzyl moiety is further substituted with ethoxy groups at the 3- and 4-positions. This structural complexity confers unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals. Its molecular formula is C₁₈H₂₀O₄, with a molecular weight of 300.35 g/mol .
Properties
IUPAC Name |
4-[(3,4-diethoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-20-17-10-7-15(11-18(17)21-4-2)13-22-16-8-5-14(12-19)6-9-16/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCFZVURTABUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)C=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260489 | |
| Record name | 4-[(3,4-Diethoxyphenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-81-5 | |
| Record name | 4-[(3,4-Diethoxyphenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,4-Diethoxyphenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Diethoxybenzyl)oxy]benzaldehyde typically involves the reaction of 3,4-diethoxybenzyl alcohol with 4-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the ether linkage. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Diethoxybenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 4-[(3,4-Diethoxybenzyl)oxy]benzoic acid.
Reduction: 4-[(3,4-Diethoxybenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3,4-Diethoxybenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3,4-Diethoxybenzyl)oxy]benzaldehyde depends on its specific application. In biochemical studies, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Structural Features
3-((3,4-Diethoxybenzyl)oxy)benzaldehyde
- Structure : Positional isomer of the target compound, with the benzyloxy group at the meta position (C3) of the benzaldehyde ring.
- Molecular Formula : C₁₈H₂₀O₄ (MW: 300.35 g/mol) .
- Key Difference : Altered spatial arrangement may influence steric interactions in synthetic or biological systems.
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
- Structure : Benzyl group substituted with chlorine atoms at 3- and 4-positions; ethoxy group at C3 of the benzaldehyde core.
- Molecular Formula : C₁₆H₁₄Cl₂O₃ (MW: 325.2 g/mol) .
- Key Difference : Electron-withdrawing chlorine substituents enhance electrophilicity compared to ethoxy groups.
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde
- Structure : Benzyl group with bromomethyl substituent; methoxy group at C3 of benzaldehyde.
- Molecular Formula : ~C₁₆H₁₅BrO₃ (estimated MW: ~335.2 g/mol).
- Key Difference : Bromine enhances reactivity in nucleophilic substitutions (e.g., Suzuki couplings) .
3,4-Dimethylbenzaldehyde
- Structure : Simple alkyl-substituted benzaldehyde with methyl groups at C3 and C4.
- Molecular Formula : C₉H₁₀O (MW: 134.18 g/mol) .
- Key Difference : Lack of ether or halogen substituents limits electronic complexity.
4-Hydroxybenzaldehyde
- Structure : Benzaldehyde with a hydroxyl group at the para position.
- Molecular Formula : C₇H₆O₂ (MW: 122.1 g/mol) .
- Key Difference : Hydroxyl group increases polarity and hydrogen-bonding capacity.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|
| 4-[(3,4-Diethoxybenzyl)oxy]benzaldehyde | 300.35 | - | ~35.5* | 3,4-Diethoxybenzyloxy |
| 3-((3,4-Diethoxybenzyl)oxy)benzaldehyde | 300.35 | - | ~35.5* | Meta-substitution |
| 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy | 325.2 | 4.4 | 35.5 | 3,4-Dichloro; 3-ethoxy |
| 4-[3-(Bromomethyl)benzyloxy]-3-methoxy | ~335.2 | - | ~35.5* | Bromomethyl; 3-methoxy |
| 3,4-Dimethylbenzaldehyde | 134.18 | 1.7† | 17.1 | Methyl groups |
| 4-Hydroxybenzaldehyde | 122.1 | 1.0† | 37.3 | Hydroxyl group |
*Estimated based on structural similarity to dichloro analog .
†Data from PubChem or analogous sources.
Biological Activity
4-[(3,4-Diethoxybenzyl)oxy]benzaldehyde, a compound with the molecular formula C16H18O3, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzaldehyde moiety substituted with a diethoxybenzyl ether group. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity and inhibition of key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to modulate several signaling pathways associated with cell proliferation and survival.
- Mechanism of Action :
- Induction of apoptosis via activation of caspase pathways.
- Inhibition of the MAPK signaling pathway, which is crucial for cancer cell growth.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against a panel of pathogenic bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Study 2: Anticancer Potential
Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells .
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Cell Membrane Interaction : The lipophilic nature of the diethoxy group enhances membrane penetration, allowing for effective interaction with intracellular targets.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
